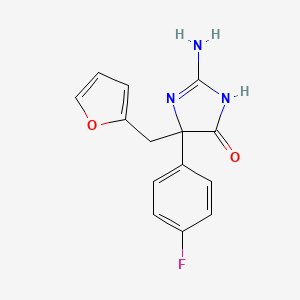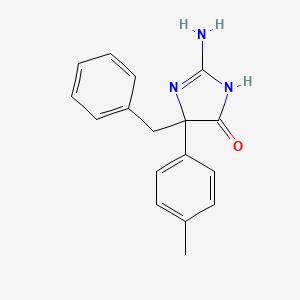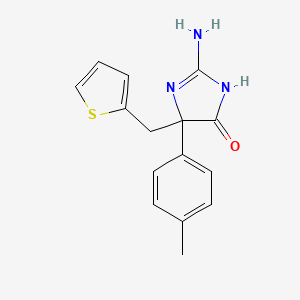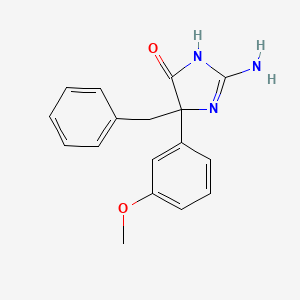
2-Amino-5-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one, also known as 2-AFM-3M, is a synthetic organic compound belonging to the imidazolone family. It is a heterocyclic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of about 183°C. 2-AFM-3M has been studied for its potential applications in chemical synthesis, biological research, and drug discovery.
Scientific Research Applications
2-Amino-5-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one is a versatile compound that has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of new compounds, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It has also been used as a photoreactive substrate in enzyme kinetics studies and as a fluorescent probe in biological imaging studies. Additionally, this compound has been used to study the structure and function of proteins, to study the structure and dynamics of DNA, and to study the structure and function of small molecules.
Mechanism of Action
Target of Action
It’s known that similar indole derivatives bind with high affinity to multiple receptors
Mode of Action
Indole derivatives, which share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Given the wide range of biological activities associated with similar indole derivatives , it’s likely that multiple pathways are affected
Result of Action
Similar indole derivatives have demonstrated a range of biological activities , suggesting that this compound could have diverse effects at the molecular and cellular levels.
Advantages and Limitations for Lab Experiments
2-Amino-5-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to synthesize and purify. Additionally, it has a wide range of applications in chemical synthesis, biological research, and drug discovery. However, there are some limitations to using this compound in laboratory experiments. It is a relatively expensive compound, and it can be difficult to obtain in large quantities. Additionally, it can be difficult to store and handle due to its sensitivity to light and air.
Future Directions
2-Amino-5-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one has many potential applications in the fields of chemical synthesis, biological research, and drug discovery. Future research could focus on the development of new synthesis methods for this compound and its derivatives. Additionally, further research could be conducted to explore the potential biochemical and physiological effects of this compound. Additionally, further research could be conducted to explore the potential applications of this compound in drug discovery and development. Finally, further research could be conducted to explore the potential uses of this compound in materials science and nanotechnology.
Synthesis Methods
2-Amino-5-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one can be synthesized using a variety of methods. The most common method is the reaction of 2-bromo-5-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one with sodium amide in dimethylformamide (DMF). This reaction yields a high yield of this compound with few byproducts. Other methods for the synthesis of this compound include the reaction of 2-bromo-5-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one with sodium amide in N-methylpyrrolidone (NMP) and the reaction of 2-bromo-5-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one with sodium amide in acetonitrile (CH3CN).
properties
IUPAC Name |
2-amino-4-(furan-2-ylmethyl)-4-(3-methoxyphenyl)-1H-imidazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-20-11-5-2-4-10(8-11)15(9-12-6-3-7-21-12)13(19)17-14(16)18-15/h2-8H,9H2,1H3,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTYAFVFCDZOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(C(=O)NC(=N2)N)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-5-(3-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345585.png)


![2-Amino-5-(4-bromophenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345602.png)
![2-Amino-5-(4-fluorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345618.png)
![2-Amino-5-(4-bromophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345625.png)
![2-Amino-5-[(4-methoxyphenyl)methyl]-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345634.png)


![2-Amino-5-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345658.png)

![2-Amino-5-[(4-fluorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345681.png)

